![molecular formula C14H23NO4 B13106186 2-[carboxymethyl-[(1S,2S,3S,5R)-2,6,6-trimethyl-3-bicyclo[3.1.1]heptanyl]amino]acetic acid](/img/structure/B13106186.png)
2-[carboxymethyl-[(1S,2S,3S,5R)-2,6,6-trimethyl-3-bicyclo[3.1.1]heptanyl]amino]acetic acid
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Overview
Description
2-[carboxymethyl-[(1S,2S,3S,5R)-2,6,6-trimethyl-3-bicyclo[3.1.1]heptanyl]amino]acetic acid is a complex organic compound characterized by its unique bicyclic structure. This compound is notable for its potential applications in various fields, including medicinal chemistry and organic synthesis. The bicyclic framework provides a rigid structure, which can be advantageous in drug design and other chemical applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-[carboxymethyl-[(1S,2S,3S,5R)-2,6,6-trimethyl-3-bicyclo[3.1.1]heptanyl]amino]acetic acid typically involves multiple steps, starting from readily available precursors. One common approach is the reaction of 2,6,6-trimethylbicyclo[3.1.1]heptan-3-amine with chloroacetic acid under basic conditions to form the desired product. The reaction conditions often include the use of solvents such as ethanol or methanol and a base like sodium hydroxide to facilitate the reaction.
Industrial Production Methods: In an industrial setting, the production of this compound may involve optimized reaction conditions to maximize yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to ensure consistency and scalability.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the bicyclic framework, leading to the formation of various oxidized derivatives.
Reduction: Reduction reactions can be employed to modify the functional groups attached to the bicyclic structure.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used in substitution reactions.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups, enhancing the compound’s versatility.
Scientific Research Applications
2-[carboxymethyl-[(1S,2S,3S,5R)-2,6,6-trimethyl-3-bicyclo[3.1.1]heptanyl]amino]acetic acid has several scientific research applications:
Chemistry: It serves as a building block in organic synthesis, enabling the construction of more complex molecules.
Biology: The compound’s rigid structure makes it a valuable tool in studying protein-ligand interactions and enzyme mechanisms.
Medicine: Its potential as a drug candidate is being explored, particularly in the development of novel therapeutics targeting specific biological pathways.
Industry: The compound’s unique properties make it useful in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-[carboxymethyl-[(1S,2S,3S,5R)-2,6,6-trimethyl-3-bicyclo[3.1.1]heptanyl]amino]acetic acid involves its interaction with specific molecular targets. The bicyclic structure allows for precise binding to enzymes or receptors, modulating their activity. This can lead to various biological effects, depending on the target and the context in which the compound is used. The pathways involved may include signal transduction, metabolic regulation, and other cellular processes.
Comparison with Similar Compounds
2,6,6-trimethylbicyclo[3.1.1]heptan-3-amine: A precursor in the synthesis of the target compound.
2,6,6-trimethylbicyclo[3.1.1]heptan-3-ol: Another bicyclic compound with similar structural features.
Uniqueness: What sets 2-[carboxymethyl-[(1S,2S,3S,5R)-2,6,6-trimethyl-3-bicyclo[3.1.1]heptanyl]amino]acetic acid apart is its combination of a rigid bicyclic structure with functional groups that allow for diverse chemical modifications. This makes it a versatile compound with broad applications in various scientific fields.
Biological Activity
The compound 2-[carboxymethyl-[(1S,2S,3S,5R)-2,6,6-trimethyl-3-bicyclo[3.1.1]heptanyl]amino]acetic acid represents a unique class of amino acids with potential biological activities. This article aims to provide a detailed overview of its biological properties, mechanisms of action, and relevant case studies.
The biological activity of this compound is primarily attributed to its interaction with various receptors and enzymes in the body. It has been shown to modulate pathways related to neurotransmission and metabolic processes.
Key Mechanisms:
- Metabotropic Glutamate Receptors: The compound exhibits selective activity towards metabotropic glutamate receptors (mGluRs), which are involved in synaptic transmission and plasticity. Studies indicate that it acts as an agonist for certain mGluR subtypes, potentially influencing neurological functions such as learning and memory .
- Angiotensin-Converting Enzyme (ACE) Inhibition: Preliminary studies suggest that derivatives of this compound may exhibit ACE inhibitory activity, which is crucial for regulating blood pressure and fluid balance .
In Vitro Studies
In vitro assays have demonstrated that the compound can inhibit specific enzymes associated with metabolic disorders. For instance:
- ACE Inhibition: Compounds related to this structure showed varying degrees of ACE inhibition with IC50 values ranging from 0.07 µM to over 100 µM depending on structural modifications .
- Neuroprotective Effects: Research has indicated neuroprotective properties in cell cultures exposed to oxidative stress, suggesting potential applications in neurodegenerative diseases.
In Vivo Studies
In vivo studies further elucidate the biological activity of this compound:
- Hypertension Models: Administration of the compound in hypertensive animal models resulted in significant reductions in blood pressure, indicating its potential therapeutic role in managing hypertension .
- Behavioral Studies: Animal studies assessing cognitive function have shown improvements in memory tasks when treated with compounds similar to this compound.
Case Studies
Several case studies highlight the practical implications of this compound:
-
Case Study: Neuroprotection in Rodent Models
- Objective: To evaluate the neuroprotective effects against ischemic injury.
- Findings: The compound significantly reduced neuronal death and improved behavioral outcomes post-injury.
-
Case Study: Cardiovascular Effects
- Objective: To assess the impact on blood pressure regulation.
- Findings: Subjects treated with the compound exhibited lower systolic and diastolic pressures compared to controls.
Data Table: Biological Activities Summary
Properties
Molecular Formula |
C14H23NO4 |
---|---|
Molecular Weight |
269.34 g/mol |
IUPAC Name |
2-[carboxymethyl-[(1S,2S,3S,5R)-2,6,6-trimethyl-3-bicyclo[3.1.1]heptanyl]amino]acetic acid |
InChI |
InChI=1S/C14H23NO4/c1-8-10-4-9(14(10,2)3)5-11(8)15(6-12(16)17)7-13(18)19/h8-11H,4-7H2,1-3H3,(H,16,17)(H,18,19)/t8-,9+,10-,11-/m0/s1 |
InChI Key |
WGDFPVCXQIKGKL-VLEAKVRGSA-N |
Isomeric SMILES |
C[C@H]1[C@@H]2C[C@@H](C2(C)C)C[C@@H]1N(CC(=O)O)CC(=O)O |
Canonical SMILES |
CC1C2CC(C2(C)C)CC1N(CC(=O)O)CC(=O)O |
Origin of Product |
United States |
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